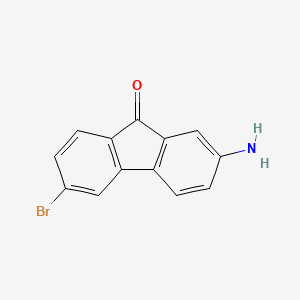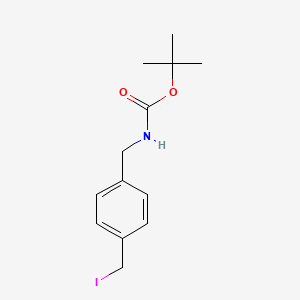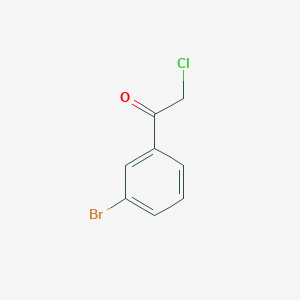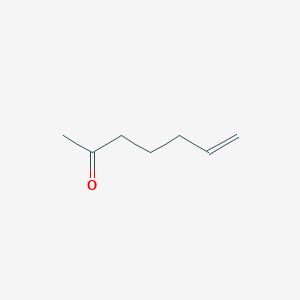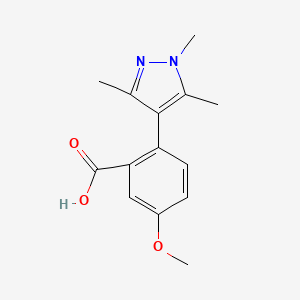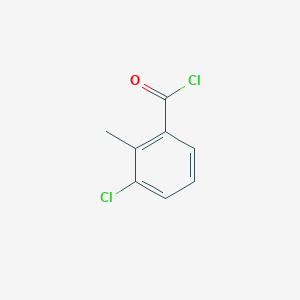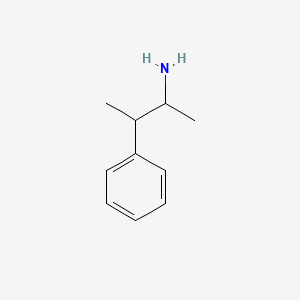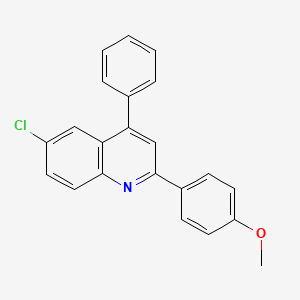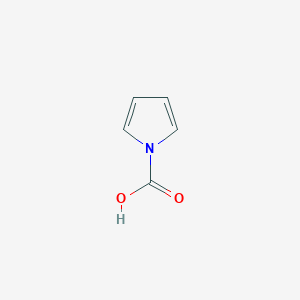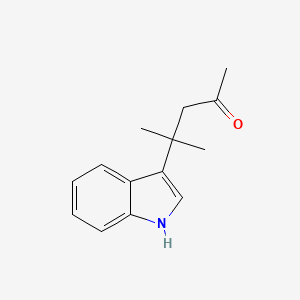
(S)-叔丁基(3-甲基吡咯烷-3-基)氨基甲酸酯盐酸盐
描述
“(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound that is likely to be a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .科学研究应用
同晶型晶体结构
- (S)-叔丁基(3-甲基吡咯烷-3-基)氨基甲酸酯盐酸盐属于 BocNHCH2CCCCX 配方的化合物家族。它在晶体学中用于研究羰基上的氢键和卤键 (Baillargeon 等,2017).
分子结构和氢键分析
- 该化合物参与分子结构的研究,特别是在氨基甲酸酯衍生物的背景下。它在分析分子环境和相互作用(例如氢键)中的作用非常重要 (Das 等,2016).
合成和催化
- 它在各种化合物的合成中起着关键作用,包括作为具有细胞毒活性的天然产物中的关键中间体 (Tang 等,2014).
- 该化合物还参与光氧化还原催化的胺化反应,为组装一系列化学结构建立了新的途径 (Wang 等,2022).
药物中间体合成
- (S)-叔丁基(3-甲基吡咯烷-3-基)氨基甲酸酯盐酸盐用于药物中间体的合成。它在这些过程中以简单和环保而著称 (Min,2010).
化学反应研究
- 该化合物在探索化学反应(例如狄尔斯-阿尔德反应)的研究中发挥了重要作用,这对于理解反应机理和合成途径至关重要 (Padwa 等,2003).
手性偶氮甲碱叶立德的产生
- 在立体化学领域,它用于发展稳定的偶氮甲碱叶立德前体。该应用对于在温和条件下生成手性化合物至关重要 (Alker 等,1997).
未来方向
The future directions for the research and development of “(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride” and related compounds could involve further exploration of their potential applications, such as their use in the treatment of tuberculosis . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
作用机制
Target of Action
It is known that similar compounds, such as tert-butyl esters, are often used in the synthesis of peptides and other biologically active molecules . They are typically used as protecting groups for amino acids during peptide synthesis .
Mode of Action
The compound likely interacts with its targets through a process known as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .
Biochemical Pathways
It’s worth noting that indole derivatives, which can be synthesized using similar compounds, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Pharmacokinetics
For instance, they are often used due to their stability and resistance to hydrolysis, which can enhance the bioavailability of the drug .
Result of Action
It’s known that similar compounds are used in the synthesis of biologically active molecules, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Steglich Esterification process, which this compound likely undergoes, is sensitive to the reaction conditions . Factors such as temperature, solvent, and the presence of other reactants can all impact the reaction’s efficiency .
属性
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (S)-(3-methylpyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
2222683-66-9 | |
| Record name | Carbamic acid, N-[(3S)-3-methyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222683-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



